4-(Dodecylamino)pent-3-EN-2-one
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Overview
Description
4-(Dodecylamino)pent-3-EN-2-one is an organic compound characterized by the presence of a dodecylamino group attached to a pent-3-en-2-one backbone. This compound is notable for its unique structure, which combines an amine group with an enone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylamino)pent-3-EN-2-one typically involves the reaction of dodecylamine with pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylamino)pent-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(Dodecylamino)pent-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dodecylamino)pent-3-EN-2-one involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Pent-3-en-2-one: A simpler enone without the dodecylamino group.
Dodecylamine: An amine with a long alkyl chain but without the enone group.
Uniqueness
4-(Dodecylamino)pent-3-EN-2-one is unique due to the combination of an enone and a long-chain amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
CAS No. |
88620-53-5 |
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Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(dodecylamino)pent-3-en-2-one |
InChI |
InChI=1S/C17H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(2)15-17(3)19/h15,18H,4-14H2,1-3H3 |
InChI Key |
BIERMXOVOUVWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=CC(=O)C)C |
Origin of Product |
United States |
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